molecular formula C6H4K2O6S2 B7798795 Dipotassium;benzene-1,2-disulfonate

Dipotassium;benzene-1,2-disulfonate

Cat. No.: B7798795
M. Wt: 314.4 g/mol
InChI Key: WUERIJJOLNKVMO-UHFFFAOYSA-L
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Description

It is a white crystalline powder that is soluble in water and has a molecular weight of 314.42 g/mol . This compound is widely used in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium;benzene-1,2-disulfonate can be synthesized by reacting benzene-1,2-disulfonic acid with potassium hydroxide. The reaction typically involves dissolving benzene-1,2-disulfonic acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;benzene-1,2-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reacting with potassium hydroxide can produce potassium 1-phenolate-4-disulfonate .

Scientific Research Applications

Dipotassium;benzene-1,2-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipotassium;benzene-1,2-disulfonate involves its interaction with molecular targets and pathways in biological systems. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-disulfonate: A positional isomer with sulfonate groups at the 1,3-positions.

    Tetramethylbenzene-1,2-disulfonate: Contains additional methyl groups on the benzene ring.

    2,4,6-Trimethylbenzene-1,3-disulfonate: Another aromatic disulfonate with methyl substituents.

Uniqueness

Dipotassium;benzene-1,2-disulfonate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interactions with other molecules. The presence of two sulfonate groups in the 1,2-positions allows for specific binding and reactivity that is distinct from other similar compounds.

Properties

IUPAC Name

dipotassium;benzene-1,2-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUERIJJOLNKVMO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4K2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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